Sipagladenant

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KW-6356 is a novel adenosine A2A receptor antagonist and inverse agonist. It has shown promise in the treatment of Parkinson’s disease, particularly in patients experiencing “OFF” episodes when used as an adjunct to levodopa/decarboxylase inhibitor . The compound has demonstrated potent and selective binding to the adenosine A2A receptor, making it a significant candidate for further research and development in neurodegenerative disease therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

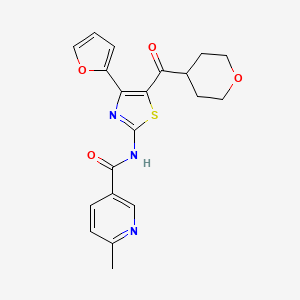

The synthesis of KW-6356 involves multiple steps, starting with the preparation of the core structure, which includes a furan ring, a thiazole ring, and a pyridine ring. The key steps in the synthesis include:

- Formation of the furan ring.

- Coupling of the furan ring with a thiazole derivative.

- Introduction of the pyridine ring through a series of condensation reactions .

Industrial Production Methods

Industrial production of KW-6356 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include:

- Scaling up the reaction conditions.

- Utilizing continuous flow reactors for better control over reaction parameters.

- Implementing purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

KW-6356 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of KW-6356.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of KW-6356, which can be further studied for their pharmacological properties .

Scientific Research Applications

KW-6356 has several scientific research applications, including:

Chemistry: Used as a model compound to study adenosine receptor antagonism.

Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.

Medicine: Explored as a potential therapeutic agent for Parkinson’s disease and other neurodegenerative disorders.

Industry: Potential applications in the development of new pharmaceuticals targeting adenosine receptors.

Mechanism of Action

KW-6356 exerts its effects by selectively binding to the adenosine A2A receptor, acting as both an antagonist and an inverse agonist. This binding inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways that are typically activated by adenosine. The molecular targets involved include the adenosine A2A receptor and associated G-protein coupled signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Istradefylline: A first-generation adenosine A2A receptor antagonist used as an adjunct treatment for Parkinson’s disease.

Caffeine: A non-selective adenosine receptor antagonist with broader effects on the central nervous system.

Uniqueness of KW-6356

KW-6356 is unique in its potent and selective binding to the adenosine A2A receptor, exhibiting insurmountable antagonism and inverse agonism. This distinguishes it from other compounds like istradefylline, which shows surmountable antagonism . The structural interactions of KW-6356 with the receptor, particularly with residues His250 and Trp246, contribute to its unique pharmacological profile .

Biological Activity

Sipagladenant, also known as KW-6356, is an orally active inverse agonist of the adenosine A2A receptor (A2AAR). This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders and cancer treatment. The biological activity of this compound is closely linked to its interaction with adenosine receptors, which play crucial roles in various physiological processes, including immune response modulation and neurotransmission.

This compound functions primarily as an inverse agonist at the A2A adenosine receptor. Unlike antagonists that merely block receptor activation, inverse agonists stabilize the receptor in an inactive state, thereby reducing basal activity. This action can enhance dopaminergic signaling, which is particularly relevant in conditions such as Parkinson's disease and frontal lobe dysfunction.

Pharmacological Profile

Recent studies have characterized the pharmacological profile of this compound, demonstrating its selectivity and potency at the A2AAR. The following table summarizes key pharmacological parameters:

| Parameter | Value |

|---|---|

| Ki (A2AAR) | 0.5 nM |

| Oral Bioavailability | High |

| Half-Life | 4.5 hours |

| Therapeutic Index | Favorable |

In Vitro Studies

In vitro studies have shown that this compound can modulate various cellular responses through its action on A2AAR:

- Neuroprotection : In models of neurodegeneration, this compound has been observed to promote neuronal survival and reduce apoptosis.

- Anti-inflammatory Effects : By inhibiting A2AAR signaling, this compound can decrease the production of pro-inflammatory cytokines, providing potential benefits in inflammatory diseases.

Case Studies

- Parkinson's Disease Model :

- Cancer Immunotherapy :

Clinical Implications

The biological activity of this compound suggests several clinical applications:

- Neurological Disorders : Its role as a neuroprotective agent makes it a candidate for treating conditions like Parkinson's disease and Alzheimer's disease.

- Cancer Therapy : By antagonizing A2AAR, this compound may improve outcomes in cancer immunotherapy by enhancing T-cell activation and reducing tumor-induced immunosuppression.

Properties

CAS No. |

858979-50-7 |

|---|---|

Molecular Formula |

C20H19N3O4S |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

N-[4-(furan-2-yl)-5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C20H19N3O4S/c1-12-4-5-14(11-21-12)19(25)23-20-22-16(15-3-2-8-27-15)18(28-20)17(24)13-6-9-26-10-7-13/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,22,23,25) |

InChI Key |

KMFLQPJJHQNKKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3CCOCC3)C4=CC=CO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.